molecular formula C13H15ClN2O4 B13902907 Diethyl 2-[[(6-chloro-3-pyridyl)amino]methylene]propanedioate

Diethyl 2-[[(6-chloro-3-pyridyl)amino]methylene]propanedioate

Cat. No.: B13902907
M. Wt: 298.72 g/mol
InChI Key: PEDKSRPNRMMAPG-UHFFFAOYSA-N
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Description

Diethyl 2-[[(6-chloro-3-pyridyl)amino]methylene]propanedioate is an organic compound with the molecular formula C13H15ClN2O4 and a molecular weight of 298.72 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyridine ring substituted with a chlorine atom and an amino group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[[(6-chloro-3-pyridyl)amino]methylene]propanedioate typically involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate ion, which then undergoes nucleophilic addition to the aldehyde, followed by condensation to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[[(6-chloro-3-pyridyl)amino]methylene]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Ethoxide: Used as a base in the initial synthesis.

    Hydrochloric Acid: Employed in hydrolysis reactions.

    Various Nucleophiles: Utilized in substitution reactions.

Major Products Formed

    Substituted Pyridines: Formed through substitution reactions.

    Carboxylic Acids: Resulting from hydrolysis of the ester groups.

Scientific Research Applications

Diethyl 2-[[(6-chloro-3-pyridyl)amino]methylene]propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Diethyl 2-[[(6-chloro-3-pyridyl)amino]methylene]propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-[[(6-methyl-2-pyridyl)amino]methylene]propanedioate: Similar structure but with a methyl group instead of a chlorine atom.

    Diethyl 2-[[(6-bromo-3-pyridyl)amino]methylene]propanedioate: Contains a bromine atom instead of chlorine.

Uniqueness

Diethyl 2-[[(6-chloro-3-pyridyl)amino]methylene]propanedioate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile in synthetic applications .

Properties

IUPAC Name

diethyl 2-[[(6-chloropyridin-3-yl)amino]methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O4/c1-3-19-12(17)10(13(18)20-4-2)8-15-9-5-6-11(14)16-7-9/h5-8,15H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDKSRPNRMMAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CN=C(C=C1)Cl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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